Benzo(a)pyrene-7,8-dihydrodiol

Descripción general

Descripción

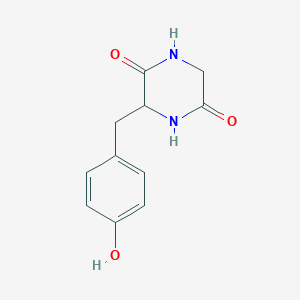

Benzo(a)pyrene-7,8-dihydrodiol is a metabolite of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter . It is harmful because it forms carcinogenic and mutagenic metabolites .

Synthesis Analysis

The synthesis of Benzo(a)pyrene-7,8-dihydrodiol involves a series of reactions. The first step of activation is the formation of B[a]P-7,8-epoxide, followed by hydrolysis by epoxide hydrolase (EH) to the B[a]P-trans-7,8-dihydrodiol (7,8-diol), which is further metabolized by CYP enzymes to the ultimate genotoxic (±)-B[a]P-r-7,t-8-dihydrodiol-t-9,10-epoxide (DE2) .Molecular Structure Analysis

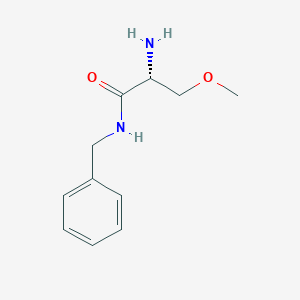

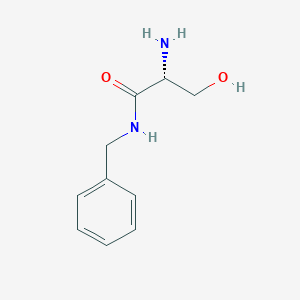

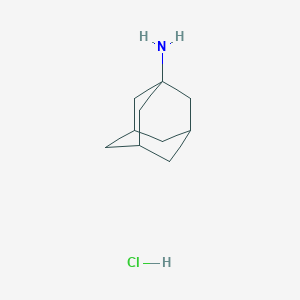

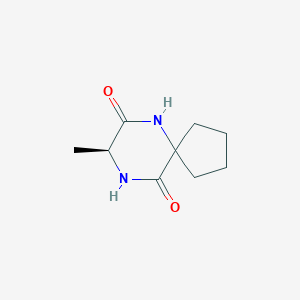

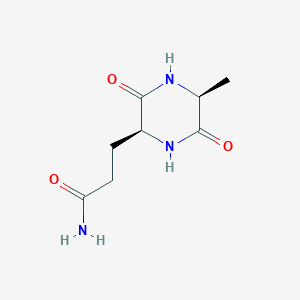

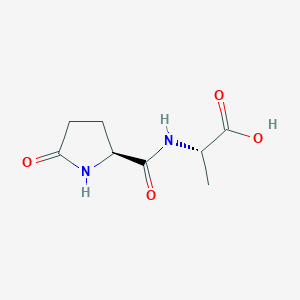

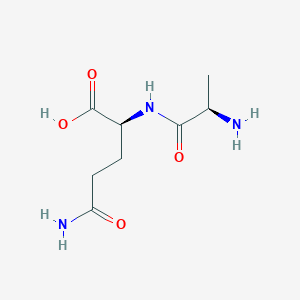

The molecular structure of Benzo(a)pyrene-7,8-dihydrodiol can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving Benzo(a)pyrene-7,8-dihydrodiol are complex and involve several enzymes. Cytochrome P450 1A1 (CYP1A1) plays a key role in the metabolism of carcinogens, such as benzo [a]pyrene (B [a]P) and metabolites to ultimate carcinogens .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo(a)pyrene-7,8-dihydrodiol can be found in various databases .Aplicaciones Científicas De Investigación

Role in Metabolism of Carcinogens

Benzo(a)pyrene 7,8-dihydrodiol plays a key role in the metabolism of carcinogens, such as benzo[a]pyrene (B[a]P) and its metabolites to ultimate carcinogens . The study showed that the three CYP1A1 variants had different enzyme kinetics properties to produce both the diol metabolites from B[a]P and the ultimate mutagenic species diol epoxide 2 from B[a]P-7,8-dihydrodiol .

Interaction with Cytochrome P450

Cytochrome P450 1A1 (CYP1A1) plays a significant role in the metabolism of Benzo(a)pyrene 7,8-dihydrodiol. The enzyme kinetics properties of CYP1A1 variants affect the production of diol metabolites from B[a]P and the ultimate mutagenic species diol epoxide 2 from B[a]P-7,8-dihydrodiol .

Role in Ferroptosis

Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide, a derivative of Benzo(a)pyrene 7,8-dihydrodiol, has been found to induce ferroptosis in neuroblastoma cells through redox imbalance .

Interaction with Liposomes

The interaction of Benzo(a)pyrene and its Dihydrodiol-Epoxide Derivative with liposomes has been studied. It was found that the liposomes protect BPDE from spontaneous hydrolysis and enhance the extent of DNA modification at low DNA concentrations .

Role in Protein Binding

Benzo(a)pyrene-7,8-dihydrodiol and its epoxide derivative have been found to metabolize to protein-binding products and glutathione conjugates in isolated rat hepatocytes .

Role in Glutathione Conjugation

Benzo(a)pyrene-7,8-dihydrodiol and its epoxide derivative have been found to metabolize to glutathione conjugates in isolated rat hepatocytes . This process is crucial in the detoxification of many xenobiotics.

Mecanismo De Acción

Target of Action

Benzo(a)pyrene 7,8-dihydrodiol primarily targets the cytochrome P450 enzymes , specifically CYP1A1 . These enzymes play a crucial role in the metabolism of carcinogens . Three human allelic variants of CYP1A1, namely wild-type (CYP1A1.1), CYP1A1.2 (I462V), and CYP1A1.4 (T461N), have been identified .

Biochemical Pathways

The affected biochemical pathway involves the metabolism of B[a]P to ultimate carcinogens. The CYP1A1 enzymes metabolize B[a]P and its metabolites along the pathway to the postulated ultimate carcinogen, the diol epoxide 2 . The addition of epoxide hydrolase markedly increases the relative diol-to-phenol activities by all three variants .

Pharmacokinetics

The pharmacokinetics of Benzo(a)pyrene 7,8-dihydrodiol involve its metabolism by the CYP1A1 enzymes. The wild-type enzyme shows the highest total metabolism of B[a]P, while the other variants show lower rates . The Km values for all metabolites with CYP1A1.2 are generally significantly lower than with the wild-type enzyme .

Result of Action

The result of the compound’s action is the production of both the diol metabolites from B[a]P and the ultimate mutagenic species diol epoxide 2 from B[a]P-7,8-dihydrodiol . These metabolites are highly reactive electrophilic intermediates that form DNA adducts by covalent binding , resulting in mutations and eventually cancer .

Action Environment

The action of Benzo(a)pyrene 7,8-dihydrodiol can be influenced by environmental factors. For instance, the induction of CYP1A1 enzymes can be affected by many different chemical agents, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which binds to the aryl hydrocarbon receptor (AhR) . Therefore, AhR activators can potentially aggravate the toxicity of B[a]P through the induction of CYP1A1 .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7,8-dihydrobenzo[a]pyrene-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXRLMMGARHIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928121 | |

| Record name | 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13345-25-0 | |

| Record name | Benzo[a]pyrene-7,8-dihydrodiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene 7,8-dihydrodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.